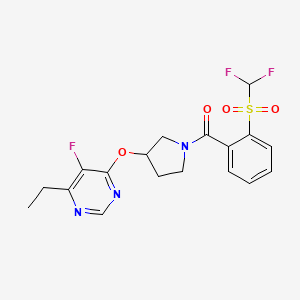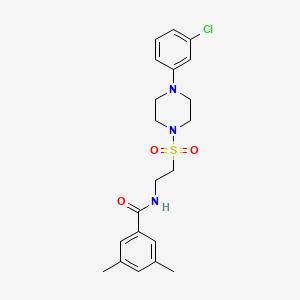
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The piperazine ring is attached to a sulfonyl group, which is known to contribute to the binding affinity of drugs to their target proteins. The presence of the 3-chlorophenyl group suggests that this compound may have interesting biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through cyclization of a diamine derivative with a suitable electrophile . The sulfonyl group could be introduced through a sulfonation reaction, and the 3-chlorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a degree of rigidity to the structure, while the sulfonyl and phenyl groups would contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents.科学的研究の応用
Dopamine Receptor Ligand
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide has been studied as a potent and selective ligand for dopamine receptors. It has shown affinity for D(3) receptors, with some derivatives displaying moderate D(3) affinity and selectivity over other receptors like D(2), D(4), 5-HT(1A), and alpha(1) receptors. These properties suggest its potential as a candidate for positron emission tomography (PET) imaging studies related to dopamine receptors (Leopoldo et al., 2002).
Antibacterial, Antifungal, and Anthelmintic Activity
A series of derivatives of this compound have shown significant biological activities, including antibacterial, antifungal, and anthelmintic properties. These compounds have been characterized and screened, indicating their potential as agents in the treatment of various infections (Khan et al., 2019).
Adenosine A2B Receptor Antagonists
Derivatives of this compound have been designed and characterized as adenosine A2B receptor antagonists. They exhibit subnanomolar affinity and high selectivity, suggesting their potential use in therapeutic applications related to adenosine receptors (Borrmann et al., 2009).
Anticancer Properties
Some derivatives have demonstrated antiproliferative activity against human cancer cell lines. This suggests their potential as anticancer agents, warranting further research to explore their efficacy in cancer treatment (Mallesha et al., 2012).
HIV-1 Reverse Transcriptase Inhibitors
Research has been conducted on analogues of this compound for their inhibition of HIV-1 reverse transcriptase, contributing to the development of novel classes of non-nucleoside inhibitors. This research is vital for advancing treatment options for HIV (Romero et al., 1994).
Dopamine D(4) Receptor Density Determination
This compound has been used as a probe for determining the dopamine D(4) receptor density, particularly in the rat striatum. Such studies are important for understanding the role of D(4) receptors in various neurological conditions (Colabufo et al., 2001).
作用機序
Target of Action
The compound, also known as N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide, is a potent and selective ligand for the D4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor system, which plays a crucial role in the central nervous system, influencing a variety of behaviors and physical functions.
Mode of Action
The compound interacts with the D4 dopamine receptor, likely by binding to the receptor’s active site. This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways . .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-16-12-17(2)14-18(13-16)21(26)23-6-11-29(27,28)25-9-7-24(8-10-25)20-5-3-4-19(22)15-20/h3-5,12-15H,6-11H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRADEHEZDCSOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

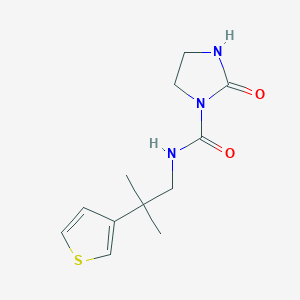
![2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2354789.png)
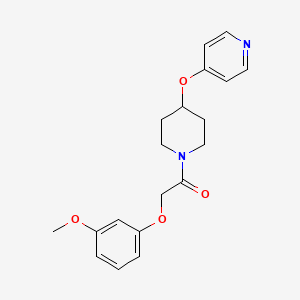

![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2354794.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)
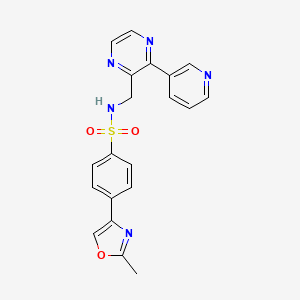

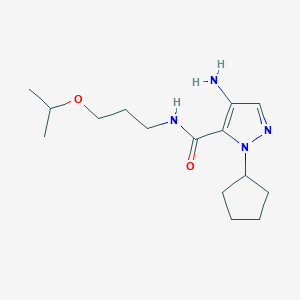
![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)
